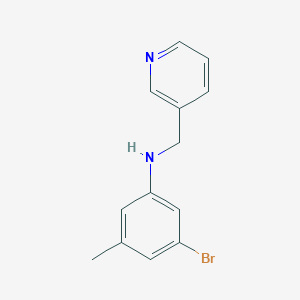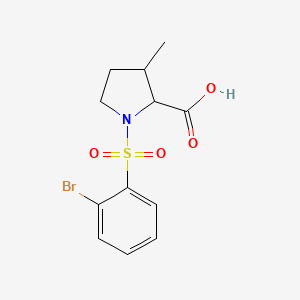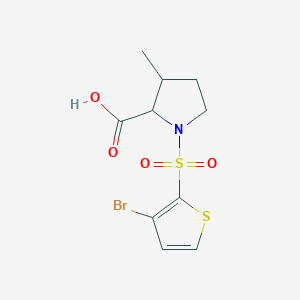
3-bromo-5-methyl-N-(pyridin-3-ylmethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-5-methyl-N-(pyridin-3-ylmethyl)aniline, also known as BM3, is a chemical compound that belongs to the class of anilines. It has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.
Mecanismo De Acción
The mechanism of action of 3-bromo-5-methyl-N-(pyridin-3-ylmethyl)aniline involves the inhibition of cytochrome P450 enzymes and monoamine oxidase enzymes. Cytochrome P450 enzymes play a crucial role in the metabolism of drugs and xenobiotics in the liver, while monoamine oxidase enzymes play a crucial role in the metabolism of neurotransmitters in the brain. By inhibiting the activity of these enzymes, 3-bromo-5-methyl-N-(pyridin-3-ylmethyl)aniline can alter the metabolism of drugs and neurotransmitters, leading to potential therapeutic effects.
Biochemical and Physiological Effects:
3-bromo-5-methyl-N-(pyridin-3-ylmethyl)aniline has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes and monoamine oxidase enzymes, leading to alterations in the metabolism of drugs and neurotransmitters. 3-bromo-5-methyl-N-(pyridin-3-ylmethyl)aniline has also been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases. Additionally, 3-bromo-5-methyl-N-(pyridin-3-ylmethyl)aniline has been shown to have anti-inflammatory properties, which may be beneficial in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-bromo-5-methyl-N-(pyridin-3-ylmethyl)aniline has several advantages and limitations for lab experiments. One advantage is that it can be synthesized using various methods, making it readily available for research purposes. Another advantage is that it has been extensively studied for its potential applications in scientific research, providing a wealth of information on its properties and potential therapeutic effects. However, one limitation is that it may have potential toxicity and side effects, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 3-bromo-5-methyl-N-(pyridin-3-ylmethyl)aniline. One direction is the development of 3-bromo-5-methyl-N-(pyridin-3-ylmethyl)aniline-based drugs for the treatment of various diseases, including cancer and neurological disorders. Another direction is the study of the potential toxicity and side effects of 3-bromo-5-methyl-N-(pyridin-3-ylmethyl)aniline, which may provide important information for its safe use in clinical settings. Additionally, the study of the structure-activity relationship of 3-bromo-5-methyl-N-(pyridin-3-ylmethyl)aniline may provide insights into the development of more potent and selective inhibitors of cytochrome P450 enzymes and monoamine oxidase enzymes.
Métodos De Síntesis
3-bromo-5-methyl-N-(pyridin-3-ylmethyl)aniline can be synthesized using various methods, including the Suzuki coupling reaction, the Buchwald-Hartwig coupling reaction, and the Ullmann reaction. The Suzuki coupling reaction involves the reaction of 3-bromo-5-methylaniline with pyridine-3-boronic acid in the presence of a palladium catalyst. The Buchwald-Hartwig coupling reaction involves the reaction of 3-bromo-5-methylaniline with pyridine-3-amine in the presence of a palladium catalyst and a phosphine ligand. The Ullmann reaction involves the reaction of 3-bromo-5-methylaniline with pyridine-3-amine in the presence of copper powder.
Aplicaciones Científicas De Investigación
3-bromo-5-methyl-N-(pyridin-3-ylmethyl)aniline has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. It has been shown to inhibit the activity of cytochrome P450 enzymes, which play a crucial role in the metabolism of drugs and xenobiotics in the liver. 3-bromo-5-methyl-N-(pyridin-3-ylmethyl)aniline has also been shown to inhibit the activity of monoamine oxidase enzymes, which play a crucial role in the metabolism of neurotransmitters in the brain. These findings suggest that 3-bromo-5-methyl-N-(pyridin-3-ylmethyl)aniline may have potential applications in the development of drugs for the treatment of various diseases, including cancer and neurological disorders.
Propiedades
IUPAC Name |
3-bromo-5-methyl-N-(pyridin-3-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2/c1-10-5-12(14)7-13(6-10)16-9-11-3-2-4-15-8-11/h2-8,16H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYXKUHHRCRQGNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-5-methyl-N-(pyridin-3-ylmethyl)aniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-3-[(5-fluoropyridin-3-yl)sulfonylamino]-2-hydroxypropanoic acid](/img/structure/B6632613.png)
![(2S)-2-hydroxy-3-[[4-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid](/img/structure/B6632620.png)
![(2S)-3-[(2,3-dichlorophenyl)sulfonylamino]-2-hydroxypropanoic acid](/img/structure/B6632621.png)
![(2S)-2-hydroxy-3-[(8-methylquinolin-5-yl)sulfonylamino]propanoic acid](/img/structure/B6632633.png)




![(2S)-3-[(3-chloro-4-cyanophenyl)sulfonylamino]-2-hydroxypropanoic acid](/img/structure/B6632656.png)
![3-bromo-5-methyl-N-[(2-methylpyrazol-3-yl)methyl]aniline](/img/structure/B6632661.png)
![3-bromo-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]aniline](/img/structure/B6632666.png)
![3-bromo-5-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline](/img/structure/B6632678.png)
